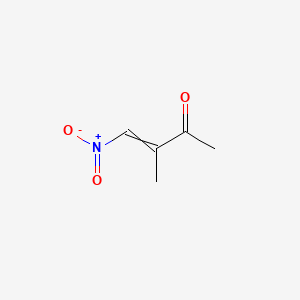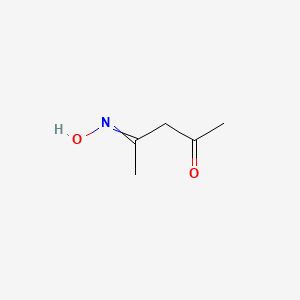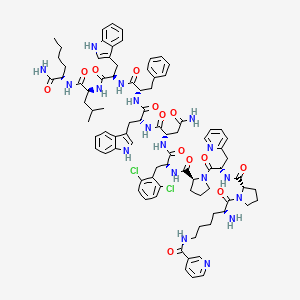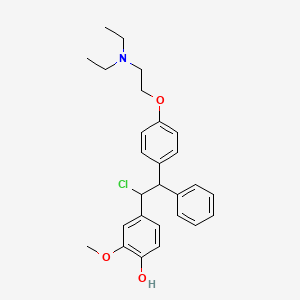
1-(4-(2-(Diethylamino)ethoxy)phenyl)-1-(phenyl)-2-(3-methoxy-4-hydroxyphenyl)-2-chloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-hydroxyclomiphene is a derivative of clomiphene, a selective estrogen receptor modulator (SERM) This compound is known for its unique chemical structure, which includes both methoxy and hydroxy functional groups
Méthodes De Préparation
The synthesis of 3-Methoxy-4-hydroxyclomiphene involves several steps. One common method is the McMurry reaction, which is used to synthesize (E/Z)-3′-hydroxy clomiphene . This reaction involves the coupling of two carbonyl compounds in the presence of a titanium reagent. The reaction conditions typically include a low temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
3-Methoxy-4-hydroxyclomiphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding ketone or aldehyde.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. The major products are the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy or hydroxy groups are replaced by other nucleophiles. Common reagents include halides and amines.
Applications De Recherche Scientifique
3-Methoxy-4-hydroxyclomiphene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methods.
Biology: This compound is studied for its potential effects on estrogen receptors and its role in modulating hormonal pathways.
Industry: It may be used in the development of new materials and chemical processes, particularly those involving selective estrogen receptor modulators.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-hydroxyclomiphene involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can act as both an agonist and antagonist depending on the target tissue . It binds to estrogen receptors, altering their conformation and affecting the transcription of estrogen-responsive genes. This leads to a series of endocrine events, including the release of gonadotropins and the stimulation of follicular development .
Comparaison Avec Des Composés Similaires
3-Methoxy-4-hydroxyclomiphene is similar to other clomiphene derivatives, such as 4-hydroxyclomiphene and 4-hydroxy-N-desethylclomiphene . its unique combination of methoxy and hydroxy groups gives it distinct chemical properties and potential applications. Compared to other selective estrogen receptor modulators, it may offer different binding affinities and selectivities, making it a valuable compound for research and therapeutic use.
Similar Compounds
- 4-Hydroxyclomiphene
- 4-Hydroxy-N-desethylclomiphene
- Enclomiphene
- Zuclomiphene
These compounds share structural similarities with 3-Methoxy-4-hydroxyclomiphene but differ in their functional groups and specific biological activities.
Propriétés
Formule moléculaire |
C27H32ClNO3 |
|---|---|
Poids moléculaire |
454.0 g/mol |
Nom IUPAC |
4-[1-chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]-2-methoxyphenol |
InChI |
InChI=1S/C27H32ClNO3/c1-4-29(5-2)17-18-32-23-14-11-21(12-15-23)26(20-9-7-6-8-10-20)27(28)22-13-16-24(30)25(19-22)31-3/h6-16,19,26-27,30H,4-5,17-18H2,1-3H3 |
Clé InChI |
PEXJBROMVLFYHY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC(=C(C=C3)O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B13836199.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
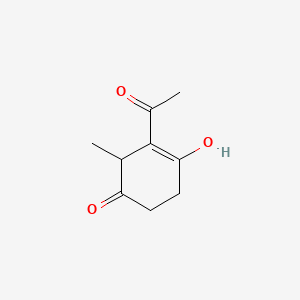

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
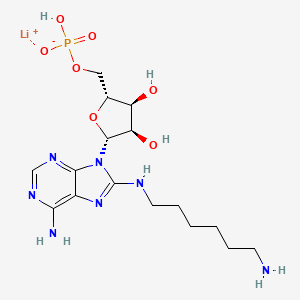

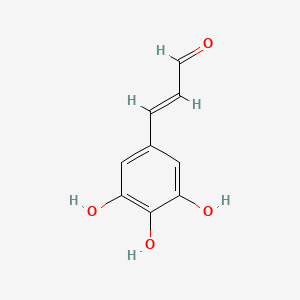

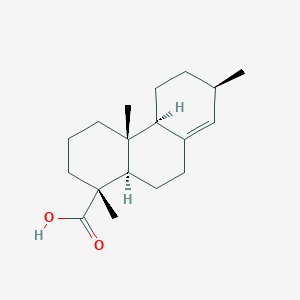
![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
